2-(p-Toluenesulfonyloxy)acetic Acid

Beschreibung

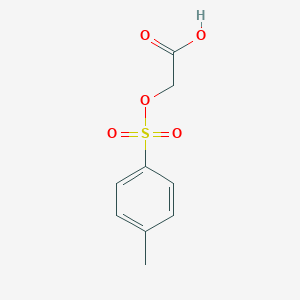

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORSORRXHLKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280361 | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39794-77-9 | |

| Record name | 39794-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-Toluenesulfonyloxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Tosylate Functional Groups in Organic Chemistry

The p-toluenesulfonyl group, commonly abbreviated as tosyl (Ts) or tosylate, is a cornerstone functional group in synthetic organic chemistry. wikipedia.org Derived from p-toluenesulfonic acid, tosylates are primarily recognized for their exceptional ability to function as leaving groups in nucleophilic substitution and elimination reactions. fiveable.mevedantu.com

The significance of the tosylate group stems from several key attributes:

Excellent Leaving Group Ability : Alcohols are generally poor leaving groups in nucleophilic substitution (SN2) reactions. However, converting an alcohol to a tosylate transforms the hydroxyl group into a highly effective leaving group. wikipedia.org The effectiveness of the tosylate anion as a leaving group is due to the resonance stabilization of the negative charge across the sulfonate group, making it much more stable than the hydroxide (B78521) anion. bartleby.com Its leaving group ability surpasses that of many halides. fiveable.mefiveable.me

Activation of Alcohols : Tosylation is a critical method for activating alcohols, enabling them to participate in a wide array of reactions they would otherwise not undergo. fiveable.me This process typically involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). bartleby.com

Protecting Group : Beyond its role as a leaving group, the tosyl group is also employed as a protecting group for alcohols and amines. wikipedia.orgvedantu.combartleby.com It can be introduced to shield these functional groups from unwanted reactions and subsequently removed under specific acidic conditions. vedantu.com

Stereochemical Control : The tosylation of an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. The subsequent SN2 reaction with a nucleophile then occurs with inversion of stereochemistry. This predictable stereochemical outcome is invaluable in the synthesis of chiral molecules. bartleby.com

Stable and Crystalline Reagents : Tosylates are often stable, crystalline solids that are easy to handle, purify, and store, which is a practical advantage in a laboratory setting. fiveable.me

Historical Context of α Sulfonyloxy Carboxylic Acid Derivatives

The development of α-sulfonyloxy carboxylic acid derivatives is situated within the broader historical context of research into carboxylic acids and their derivatives. Carboxylic acid derivatives, where the hydroxyl group of the acid is replaced by another group, are fundamental building blocks in organic chemistry. libretexts.org This family includes esters, amides, acid halides, and anhydrides, all of which are central to countless synthetic transformations. libretexts.org

Interest in α-substituted carboxylic acids was significantly advanced by the study of α-hydroxyacids (AHAs). nih.gov These compounds are naturally occurring and have been investigated for their biological and therapeutic properties, which brought attention to the unique reactivity of the α-position. nih.gov The exploration of other α-substituted acids, such as phenylacetic acid derivatives, further expanded the synthetic toolkit, with applications in pharmaceuticals and materials science. google.comnih.gov

The specific introduction of a sulfonyloxy group, like a tosylate, at the α-position represents a strategic design choice by synthetic chemists. It combines the established utility of the carboxylic acid functionality with the powerful reactivity of sulfonate esters, which were well-understood as excellent leaving groups. This created a class of bifunctional reagents poised for versatile applications in constructing complex molecules. Research into related molecules, such as the synthesis of p-toluenesulfonylacetic acid from sodium p-toluenesulfinate and chloroacetic acid, illustrates the efforts to build this type of structural motif. google.com

Reactivity and Reaction Mechanisms of 2 P Toluenesulfonyloxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical ¹H NMR spectrum, the following signals would be anticipated:

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the p-substituted benzene (B151609) ring of the tosyl group.

Methylene (B1212753) Protons: A singlet for the two protons of the methylene group (-CH₂-) adjacent to the sulfonyloxy group. Its chemical shift would be downfield due to the electron-withdrawing effect of the oxygen and sulfonyl group.

Methyl Protons: A singlet around δ 2.4 ppm, corresponding to the three protons of the methyl group on the toluene (B28343) ring. acs.org

Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift (often >10 ppm), characteristic of a carboxylic acid proton. rsc.org

The ¹³C NMR spectrum would show distinct signals for the carboxylic carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(p-Toluenesulfonyloxy)acetic acid would be characterized by the following key absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. numberanalytics.com

C-H Stretches: Aromatic C-H stretching absorptions typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. numberanalytics.com

S=O Stretches: Two strong absorption bands, typically in the ranges of 1350-1400 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch), are characteristic of the sulfonate group.

C-O Stretch: Absorption bands corresponding to the C-O single bonds would also be present.

Applications of 2 P Toluenesulfonyloxy Acetic Acid in Advanced Organic Synthesis

General Overview of its Reactivity

The reactivity of 2-(p-Toluenesulfonyloxy)acetic acid is defined by its two functional groups. The tosylate moiety serves as an excellent leaving group, making the molecule a potent reagent for introducing a carboxymethyl group (-CH₂COOH) via nucleophilic substitution reactions. The carboxylic acid functionality can undergo typical reactions such as esterification, amide formation, or reduction. This dual reactivity allows for its strategic use in complex synthetic sequences.

Role as a Precursor in Multi-step Syntheses

The compound serves as a valuable intermediate in the synthesis of more complex molecules. A notable example is its use as an intermediate in the preparation of Cefmetazole, a second-generation cephalosporin (B10832234) antibiotic. nih.gov In this context, the molecule provides a specific structural fragment required for the final antibiotic structure.

Specific Applications

The α-tosyloxylation of ketones is a powerful transformation that introduces a versatile functional group, yielding α-tosyloxy ketones which are valuable chiral synthons. acs.org Hypervalent iodine(III) reagents have emerged as environmentally benign alternatives to toxic heavy metals for mediating this reaction. acs.org

The tosylate group is a cost-effective and stable alternative to triflates and halides in palladium-catalyzed cross-coupling reactions. Although less reactive than aryl halides, significant progress has been made in developing highly active catalyst systems that enable the use of aryl tosylates as coupling partners. berkeley.edursc.org This makes compounds containing the arylsulfonyloxy moiety, like this compound, relevant to this broad and powerful class of reactions.

Several major palladium-catalyzed reactions have been successfully adapted for aryl tosylates:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide. Highly active palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands like indolyl phosphines or biarylphosphines, have been developed to efficiently couple aryl tosylates with various boronic acids and their derivatives. nih.govnih.govorganic-chemistry.orgacs.org These advancements have even enabled some couplings to occur at room temperature. organic-chemistry.org

Buchwald-Hartwig Amination: This is a fundamental method for forming carbon-nitrogen bonds. While challenging, catalyst systems based on palladium and specialized ligands, including N-heterocyclic carbenes (NHCs) and bulky phosphines, have been successfully applied to the amination of aryl tosylates with a wide range of amines and anilines. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides/pseudohalides. Protocols for the Sonogashira coupling of aryl tosylates have been established, expanding the toolkit for synthesizing aryl-substituted alkynes. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an alkene with an aryl halide or pseudohalide. wikipedia.org While less common than with halides, Heck-type reactions involving tosylates have been reported, demonstrating the versatility of the tosylate group. beilstein-journals.orgorganic-chemistry.org

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule. General methods for the carbonylation of aryl tosylates to form esters and other carbonyl compounds have been developed, often using bidentate phosphine ligands under atmospheric pressure of carbon monoxide. rsc.orgnih.gov

Conclusion

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to characterize this compound.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the tosyl group, the methylene (B1212753) protons adjacent to the sulfonyloxy group, and the acidic proton of the carboxylic acid. The aromatic protons typically appear as two doublets in the downfield region (around 7-8 ppm) due to the para-substitution on the benzene (B151609) ring. The methylene protons would be expected to resonate at a lower field than a simple alkyl chain due to the electron-withdrawing effect of the adjacent sulfonyloxy group. The carboxylic acid proton is often broad and appears at a very downfield chemical shift, which can be concentration-dependent. The methyl group protons of the tosyl group would appear as a singlet in the upfield region (around 2.4 ppm). chemicalbook.comcarlroth.com

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. libretexts.org The spectrum of this compound would show distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon of the tosyl group. libretexts.orgoc-praktikum.de The carbonyl carbon is typically found at the most downfield chemical shift (around 170 ppm). chemicalbook.com The aromatic carbons would appear in the range of approximately 125-145 ppm. chemicalbook.com The methylene carbon, being attached to an electronegative oxygen atom, would be shifted downfield compared to a simple alkane. The methyl carbon of the tosyl group would resonate at the most upfield position. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Singlet (broad) |

| Aromatic (ortho to SO₂) | ~7.8 | Doublet |

| Aromatic (meta to SO₂) | ~7.4 | Doublet |

| Methylene (-CH₂-) | ~4.7 | Singlet |

| Methyl (-CH₃) | ~2.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | ~170 |

| Aromatic (C-SO₂) | ~145 |

| Aromatic (C-CH₃) | ~144 |

| Aromatic (CH, ortho to SO₂) | ~130 |

| Aromatic (CH, meta to SO₂) | ~128 |

| Methylene (-CH₂-) | ~65 |

| Methyl (-CH₃) | ~21 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the sulfonyl group (SO₂) is confirmed by strong absorption bands typically found in the regions of 1350-1400 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch). The C-O stretching vibration of the ester-like linkage would be observed in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Sulfonyl | S=O Asymmetric Stretch | 1350-1400 |

| Sulfonyl | S=O Symmetric Stretch | 1150-1200 |

| Ester-like | C-O Stretch | 1000-1300 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uklibretexts.org For this compound (molecular weight: 230.23 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 230. nih.gov

The fragmentation of the molecular ion provides valuable structural clues. libretexts.orgwhitman.edu Common fragmentation pathways for this compound could include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 185.

Cleavage of the C-O bond, leading to the formation of a tosyloxy radical and a carboxymethyl cation, or a tosyl cation (m/z 155) and a glycolic acid radical.

Fragmentation of the tosyl group itself, often showing a characteristic peak at m/z 91 corresponding to the tropylium (B1234903) ion (C₇H₇⁺), and a peak at m/z 155 for the tosyl cation (CH₃C₆H₄SO₂⁺). researchgate.net

Loss of sulfur dioxide (SO₂), which could lead to further fragmentation.

The analysis of these fragment ions helps to piece together the structure of the original molecule.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly X-ray diffraction, provide precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. For this compound, this technique would allow for the precise measurement of all bond lengths and angles. This data would confirm the connectivity of the atoms as determined by spectroscopic methods and provide detailed geometric parameters.

Studies on derivatives, such as ethyl 2-(p-toluenesulfonyloxy)acetate, can also provide valuable insights into the structural features of the parent acid. nih.gov The crystallographic data for such derivatives would reveal the conformation of the molecule and the spatial relationship between the tosyl group and the acetate (B1210297) moiety.

Table 4: Selected Crystallographic Data for a Representative Derivative, Ethyl 2-(p-Toluenesulfonyloxy)acetate

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₅S |

| Molecular Weight | 258.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are held together by various intermolecular forces. chemrxiv.org X-ray diffraction analysis can reveal the nature and geometry of these interactions, which dictate the crystal packing.

The most significant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, where the two carboxylic acid groups form a characteristic eight-membered ring.

In addition to hydrogen bonding, other weaker interactions such as C-H···O interactions and π-π stacking between the aromatic rings of the tosyl groups can also play a role in stabilizing the crystal lattice. The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.

Computational Chemistry for Mechanistic Insights and Property Prediction

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into molecular structures, properties, and reaction dynamics that are often difficult or impossible to obtain through experimental means alone. For a compound such as this compound, computational methods offer a window into its electronic structure and dynamic behavior, facilitating the prediction of its reactivity and the elucidation of complex reaction mechanisms.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is particularly adept at providing detailed mechanistic insights into chemical reactions by calculating the energies of reactants, products, and transition states. This allows for the mapping of complete reaction pathways and the determination of activation energies, which are crucial for understanding reaction kinetics.

In the context of this compound, DFT calculations can be employed to explore various potential reaction pathways, such as nucleophilic substitution at the sulfonyl group or reactions involving the carboxylic acid moiety. For instance, DFT can be used to model the reaction of this compound with a nucleophile. By calculating the energies of the transition states for different approaches of the nucleophile, researchers can predict the regioselectivity and stereoselectivity of the reaction. mdpi.com The calculations can also elucidate the role of the solvent in the reaction mechanism, providing a more complete picture of the reaction dynamics. dtu.dk

The process typically involves optimizing the geometries of the reactants, transition states, and products at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). mdpi.com From these optimized geometries, thermodynamic and kinetic parameters can be derived. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the electron-donating and electron-accepting capabilities of the molecule, respectively, identifying the most probable sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Structure corresponding to the highest energy point on the reaction coordinate | +25.4 |

| Products | Carboxylic acid derivative + p-Toluenesulfonate | -15.2 |

This interactive table showcases a simplified, hypothetical energy profile. The values are illustrative and represent the type of data generated from DFT calculations to understand reaction feasibility and kinetics.

By modeling different potential pathways, DFT calculations can help researchers rationalize experimentally observed outcomes or predict the most likely product of a new reaction. mdpi.comaps.org This predictive power is invaluable in the design of new synthetic routes and the development of novel chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule's electronic structure and reaction energetics, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and intermolecular interactions that occur on a timescale from picoseconds to microseconds. plos.org

For this compound, MD simulations are particularly useful for understanding its conformational flexibility. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The orientation of the p-toluenesulfonyl group relative to the acetic acid moiety, as well as the conformation of the carboxylic acid group itself, can significantly influence the molecule's physical properties and reactivity. nih.gov

A typical MD simulation involves placing the molecule of interest in a simulated solvent box (e.g., water) and applying a force field (e.g., GAFF, COMPASS) that describes the potential energy of the system as a function of its atomic coordinates. nih.govnih.gov The system is then allowed to evolve over time at a constant temperature and pressure (NPT ensemble), mimicking experimental conditions. nih.gov Analysis of the resulting trajectory can reveal the most stable conformations, the energy barriers between them, and the dynamics of conformational transitions. nih.govnih.gov For example, studies on acetic acid have used MD simulations to investigate the relative stability of the syn and anti conformations of the carboxyl group in solution, finding that while the syn form is preferred, the anti state can also be present. nih.govchemrxiv.orgfigshare.com

Table 2: Illustrative Parameters and Outputs from a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description | Purpose |

| Force Field | GAFF2 | Defines the potential energy function for the molecule. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. mdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure conditions. |

| Simulation Time | 100 ns | Duration over which the molecular motions are tracked. |

| Output Analysis | ||

| RMSD | Root Mean Square Deviation | Measures the stability of the molecule's structure over time. plos.org |

| Dihedral Angle Analysis | Torsion angles of key rotatable bonds | Identifies preferred molecular conformations. |

| Radial Distribution Function | g(r) for solvent around solute | Characterizes the solvation shell and intermolecular interactions. |

This interactive table summarizes typical parameters for an MD simulation and the kind of analyses performed on the output data to understand the molecule's dynamic behavior and conformational preferences in solution.

By providing a detailed picture of the conformational landscape, MD simulations can help to explain how the shape of this compound influences its interactions with other molecules, such as enzymes or reactants in a chemical synthesis. nih.govwhiterose.ac.uk This dynamic perspective is complementary to the static information obtained from DFT and is crucial for a comprehensive understanding of the molecule's chemical behavior.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways and Stereocontrol Strategies

The conventional synthesis of tosylates from alcohols using p-toluenesulfonyl chloride is a well-established and straightforward method. nih.govmasterorganicchemistry.com This process involves the reaction of an alcohol with tosyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nih.govmasterorganicchemistry.comucalgary.ca A key advantage of this transformation is that it converts a poor leaving group (the hydroxyl group) into an excellent one (the tosylate group) without altering the stereochemistry at the carbon center. masterorganicchemistry.comchemistrysteps.comlibretexts.org

However, future research is focused on developing more sustainable and efficient synthetic protocols. This includes exploring solvent-free conditions, for instance, using mechanochemistry where reactants are ground together with a solid base like potassium carbonate. researchgate.net Another area of interest is the development of catalytic tosylation methods, such as using an indium catalyst, which can offer milder reaction conditions. eurjchem.com

For more complex molecules containing multiple hydroxyl groups, such as diols and glycols, achieving regioselectivity is a significant challenge. Controlled monotosylation is crucial for enabling subsequent specific functionalization at other positions. jchemlett.com Future strategies will likely focus on refining methods that allow for the selective tosylation of one hydroxyl group over another, potentially through the use of novel catalysts or protecting group strategies to improve yields and avoid complex purification steps. jchemlett.com Furthermore, developing highly stereoselective methods for creating specific enol tosylate geometries (Z or E) from β-keto esters using different reagent combinations represents a sophisticated level of stereocontrol that is ripe for further exploration. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Tosylates

| Strategy | Description | Advantages | Emerging Research Focus |

|---|---|---|---|

| Classical Tosylation | Reaction of an alcohol with tosyl chloride in the presence of a base (e.g., pyridine). nih.govmasterorganicchemistry.com | Well-established, straightforward, retention of stereochemistry. masterorganicchemistry.comlibretexts.org | N/A |

| Solvent-Free Synthesis | Mechanochemical grinding of reactants with a solid base. researchgate.net | Environmentally friendly ("green chemistry"), reduced waste. | Optimization for a wider range of substrates and scalability. |

| Catalytic Tosylation | Use of catalysts (e.g., indium) to facilitate the reaction. eurjchem.com | Milder reaction conditions, potential for higher selectivity. | Discovery of more efficient and versatile catalysts. |

| Selective Monotosylation | Controlled reaction conditions to tosylate a single hydroxyl group in a polyol. jchemlett.com | Allows for regioselective functionalization of complex molecules. | Development of new catalytic systems and purification methods like extraction and precipitation. jchemlett.com |

| Stereoselective Enol Tosylation | Use of specific reagents to control the E/Z geometry of enol tosylates. organic-chemistry.org | Precise control over stereochemistry for advanced synthesis. | Expansion of substrate scope and development of more robust methods. |

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity

Building upon the core structure of 2-(p-Toluenesulfonyloxy)acetic acid, the design and synthesis of novel derivatives offer a vast field for investigation. By modifying the substituents on the aromatic ring or altering the acetic acid moiety, chemists can fine-tune the electronic and steric properties of the molecule. This can lead to derivatives with enhanced reactivity as leaving groups or improved selectivity in various transformations.

Research has already highlighted the potential of synthesizing novel sulfonyloxyacetic acid derivatives for specific applications, such as anticancer agents. ontosight.ai This involves creating libraries of related compounds and screening them for biological activity. Another innovative approach is the design of "smart" derivatives, such as esterase-labile sulfonate protecting groups, which are chemically stable but can be cleaved under specific biological conditions, allowing for targeted release of molecules within living cells. rsc.org

Future work will likely involve computational modeling to predict the properties of new derivatives before their synthesis, saving time and resources. The goal is to create a portfolio of tosylate-based reagents, each tailored for a specific synthetic challenge, whether it be enhancing reaction rates, controlling regioselectivity in multifunctional compounds, or introducing new functionalities for biological applications. For example, combining the sulfonate ester with other bioactive scaffolds, like pyrimidine, has been shown to produce compounds with interesting antibacterial and insecticidal properties. nih.gov

Advanced Mechanistic Studies using Time-Resolved Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and designing new ones. While the general mechanism for tosylate formation and displacement is understood, subtle details can influence reaction outcomes, especially in complex systems. chemistrysteps.com For example, studies on the solvolysis of benzyl (B1604629) tosylates have provided valuable insights into structure-activity relationships. sci-hub.se

Future research will benefit from the application of advanced analytical techniques. Time-resolved spectroscopy, for instance, could allow for the direct observation of short-lived intermediates in tosylation and nucleophilic substitution reactions. This would provide definitive evidence for proposed reaction pathways and help to elucidate the role of catalysts and solvents. Mechanistic studies involving radical clock experiments, similar to those used for alkyl mesylates, could clarify whether radical pathways are involved in certain nickel-catalyzed cross-coupling reactions of tosylates. nih.govuci.edu Understanding these intricate details can lead to more rational control over reaction conditions to favor desired products and minimize side reactions.

Development of Catalytic Systems Utilizing this compound

The tosylate group is an excellent leaving group, making compounds like this compound ideal substrates for transition-metal-catalyzed cross-coupling reactions. eurjchem.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While palladium catalysts are often used, recent research has focused on more sustainable and earth-abundant metals like nickel and cobalt. nih.govuci.edu

Emerging research is focused on developing novel catalytic systems that can activate alkyl tosylates for a wider range of transformations. For example, a dual Ni/Co-catalyzed system has been developed for the homo-coupling of alkyl tosylates. nih.gov In the realm of asymmetric synthesis, Ni/Lassaletta-ligand catalysts have been used for the atroposelective Negishi cross-coupling of aryl tosylates to create chiral biaryl compounds. acs.org

Future directions include:

Expanding the Catalyst Toolkit: Developing new ligands and catalysts based on iron, copper, and other earth-abundant metals for reactions involving tosylates.

Photoredox Catalysis: Exploring the use of light-driven catalysis to activate tosylates under mild conditions for novel bond formations.

Enzymatic Catalysis: Investigating the potential of engineered enzymes to perform selective transformations on substrates containing a tosylate group.

Table 2: Examples of Catalytic Systems Utilizing Tosylates

| Catalytic System | Reaction Type | Metal | Significance | Reference |

|---|---|---|---|---|

| Ni/Co Hybrid Catalyst | Homo-coupling | Nickel, Cobalt | Enables direct coupling of alkyl tosylates under mild conditions. | nih.gov |

| Ni/Lassaletta-Ligand | Atroposelective Negishi Cross-Coupling | Nickel | Creates valuable, optically active biaryl compounds. | acs.org |

| Diarylborinic Acid | Selective Sulfonylation | Boron | Provides an efficient method for selective acylation and sulfonylation of diols. | organic-chemistry.org |

| Indium | Tosylation of Alcohols | Indium | Catalyzes the formation of tosylates under mild conditions. | eurjchem.com |

Integration into Multicomponent Reactions and Flow Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The role of this compound and its derivatives as bifunctional reagents (containing both a leaving group and a carboxylic acid) makes them intriguing candidates for the design of new MCRs.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers numerous advantages, including enhanced safety, better temperature control, and easier scalability. mdpi.comnih.gov The integration of tosylate chemistry into flow systems is a promising research avenue. researchgate.net For instance, hazardous reagents can be generated and consumed in situ, and multi-step syntheses can be "telescoped" into a continuous sequence without isolating intermediates. mdpi.comnih.gov

Future research will likely focus on designing integrated flow systems for the synthesis and subsequent reaction of this compound derivatives. This could involve a reactor for the tosylation step, followed immediately by a second reactor where the tosylate is used in a cross-coupling or substitution reaction, potentially automated for high-throughput library synthesis. vapourtec.com

Investigation of Broader Biological Applications and Target Identification

The utility of this compound as a precursor in the synthesis of biologically active compounds is an area of significant potential. ontosight.ai Studies have already pointed to its use in making derivatives with potential anticancer activity. ontosight.ai The broader class of sulfonate esters has been shown to exhibit a wide range of biological effects, including antibacterial, antiviral, and enzyme inhibitory activities. nih.govresearchgate.net

A key future direction is the systematic exploration of these biological activities. This involves synthesizing libraries of novel derivatives of this compound and screening them against a wide array of biological targets, such as enzymes and cellular receptors. For example, sulfonate esters derived from 3-hydroxyflavone (B191502) have been investigated as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. researchgate.netresearchgate.net

Once a compound shows promising activity, the next critical step is target identification and mechanism-of-action studies. Advanced techniques in chemical biology and proteomics can be employed to determine the specific cellular proteins that the compound interacts with. This knowledge is crucial for understanding how the compound exerts its biological effect and for its further development as a potential therapeutic agent or biological probe.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(p-Toluenesulfonyloxy)acetic Acid to minimize by-products?

- Methodological Answer : Synthesis can be optimized using stepwise protection-deprotection strategies. For example, intermediate purification via recrystallization or column chromatography reduces by-products. Catalytic use of acids like p-toluenesulfonic acid in esterification steps improves reaction efficiency and yield . Additionally, controlling temperature (e.g., maintaining 0–25°C during sulfonylation) and stoichiometric ratios of reactants (e.g., p-toluenesulfonyl chloride to acetic acid derivatives) minimizes side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal degradation. Use desiccants to avoid moisture absorption, as sulfonate esters are prone to hydrolysis. Safety protocols include working in fume hoods with PPE (gloves, goggles) due to its irritant properties . Regularly monitor stored samples for discoloration or precipitate formation, which indicate decomposition.

Q. What spectroscopic techniques are recommended for initial characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the sulfonate ester linkage (δ ~7.7–7.8 ppm for aromatic protons, δ ~65–70 ppm for the sulfonate group in ¹³C).

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and activation energies for SN2 mechanisms. Software like Gaussian or ORCA models charge distribution on the sulfonate group, identifying electrophilic centers. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models (e.g., SMD) to predict reaction rates .

Q. What strategies resolve contradictions in crystallographic data for sulfonate ester derivatives like this compound?

- Methodological Answer : Use SHELXL for refinement, especially for high-resolution data or twinned crystals. Adjust parameters like ADPs (anisotropic displacement parameters) and apply twin-law matrices to resolve overlapping electron densities. Validate hydrogen bonding networks using PLATON or Mercury to ensure structural consistency .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Monitor degradation via HPLC-UV at 254 nm. Hydrolysis follows pseudo-first-order kinetics; rate constants (k) are pH-dependent, with maximal stability near neutral pH (k ~0.001 h⁻¹) and rapid degradation under alkaline conditions (k >0.1 h⁻¹ at pH 12) .

Q. What role does this compound play in catalytic cycles for esterification?

- Methodological Answer : The compound acts as a leaving group in acid-catalyzed esterifications. Mechanistic studies using isotopic labeling (e.g., ¹⁸O in acetic acid) track oxygen transfer, confirming nucleophilic attack on the carbonyl carbon. Kinetic isotope effects (KIEs) measured via GC-MS differentiate between concerted and stepwise mechanisms .

Methodological Best Practices

- Synthesis : Optimize stepwise protocols with in-situ quenching of intermediates to prevent over-sulfonylation .

- Analysis : Combine XRD with spectroscopic data for unambiguous structural confirmation .

- Safety : Follow OSHA guidelines for sulfonate handling, including spill containment with vermiculite and neutralization using sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.